molecular formula C6H11F3O B2781102 (2S)-1,1,1-trifluorohexan-2-ol CAS No. 1567870-66-9

(2S)-1,1,1-trifluorohexan-2-ol

Cat. No. B2781102
CAS RN: 1567870-66-9
M. Wt: 156.148
InChI Key: XEFMITHAWQJMRT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,1,1-trifluorohexan-2-ol is a compound that is widely used in scientific research. It is a chiral molecule that has three fluorine atoms attached to a six-carbon chain with a hydroxyl group at the second carbon. This compound has several applications in biochemical and physiological research due to its unique properties.

Mechanism of Action

The mechanism of action of (2S)-1,1,1-trifluorohexan-2-ol is not well understood. However, it is believed to interact with chiral receptors and enzymes, leading to changes in biochemical and physiological processes. Its unique chiral properties make it a valuable tool in studying the mechanisms of chiral interactions.
Biochemical and physiological effects:
(2S)-1,1,1-trifluorohexan-2-ol has several biochemical and physiological effects. It has been shown to interact with chiral receptors and enzymes, leading to changes in protein conformation and activity. It has also been shown to affect cellular signaling pathways and gene expression. Its unique properties make it a valuable tool in studying the biochemical and physiological effects of chiral molecules.

Advantages and Limitations for Lab Experiments

(2S)-1,1,1-trifluorohexan-2-ol has several advantages and limitations for lab experiments. Its unique chiral properties make it a valuable tool in studying chiral interactions. However, its high cost and limited availability can be a limitation for some experiments. Its toxicity and potential environmental impact also need to be considered.

Future Directions

There are several future directions for the use of (2S)-1,1,1-trifluorohexan-2-ol in scientific research. One direction is the development of new chiral ligands and catalysts for asymmetric catalysis. Another direction is the study of its interactions with chiral receptors and enzymes in living organisms. The use of (2S)-1,1,1-trifluorohexan-2-ol in drug discovery and development is also an area of interest. Overall, the unique properties of (2S)-1,1,1-trifluorohexan-2-ol make it a valuable tool in scientific research, and its future applications are promising.

Synthesis Methods

The synthesis of (2S)-1,1,1-trifluorohexan-2-ol can be achieved through different methods. One of the most common methods is the reduction of 2,2,2-trifluoro-1-hexanone with a chiral reducing agent such as L-selectride. This method yields a high enantiomeric excess of the (2S)-isomer.

Scientific Research Applications

(2S)-1,1,1-trifluorohexan-2-ol has several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. It is also used as a chiral ligand in asymmetric catalysis. Its unique properties make it a useful tool in studying the biochemical and physiological effects of chiral molecules.

properties

IUPAC Name

(2S)-1,1,1-trifluorohexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMITHAWQJMRT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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